
N-ethyl-2-iodoaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-2-iodoaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an ethyl group attached to the nitrogen atom and an iodine atom attached to the benzene ring at the ortho position relative to the amino group
准备方法
Synthetic Routes and Reaction Conditions
N-ethyl-2-iodoaniline can be synthesized through several methods. One common approach involves the iodination of N-ethyl-2-nitroaniline followed by reduction. The process typically includes the following steps:
Nitration: The starting material, N-ethyl-aniline, is nitrated to form N-ethyl-2-nitroaniline.
Iodination: The nitro compound is then iodinated using iodine and a suitable oxidizing agent.
Reduction: The nitro group is reduced to an amino group, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may employ more efficient catalysts and reagents to minimize waste and reduce costs.
化学反应分析
Types of Reactions
N-ethyl-2-iodoaniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction can yield corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly employed.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed
Substitution: Products include N-ethyl-2-azidoaniline or N-ethyl-2-cyanoaniline.
Oxidation: Products include N-ethyl-2-nitrosoaniline or N-ethyl-2-nitroaniline.
Coupling: Products include biaryl compounds or other complex aromatic structures.
科学研究应用
N-ethyl-2-iodoaniline has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting cancer and infectious diseases.
Material Science: It is employed in the synthesis of polymers and other materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
作用机制
The mechanism of action of N-ethyl-2-iodoaniline depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The iodine atom can enhance the compound’s binding affinity to target proteins, while the ethyl group can influence its pharmacokinetic properties. The exact molecular targets and pathways involved vary depending on the specific context of its use.
相似化合物的比较
N-ethyl-2-iodoaniline can be compared with other similar compounds, such as:
2-Iodoaniline: Lacks the ethyl group, which can affect its reactivity and applications.
N-ethyl-2-bromoaniline: Contains a bromine atom instead of iodine, leading to differences in reactivity and biological activity.
N-ethyl-2-chloroaniline: Contains a chlorine atom, which also influences its chemical and biological properties.
属性
分子式 |
C8H10IN |
|---|---|
分子量 |
247.08 g/mol |
IUPAC 名称 |
N-ethyl-2-iodoaniline |
InChI |
InChI=1S/C8H10IN/c1-2-10-8-6-4-3-5-7(8)9/h3-6,10H,2H2,1H3 |
InChI 键 |
WQNXDOPZKIHJEX-UHFFFAOYSA-N |
规范 SMILES |
CCNC1=CC=CC=C1I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(2,2,3,3-tetrafluorocyclobutyl)phenyl]acetamide](/img/structure/B15315833.png)
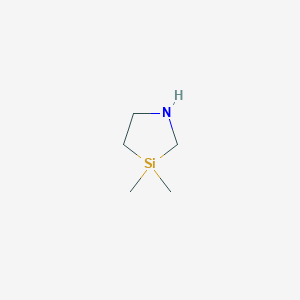
![2-[2-(Propan-2-yloxy)phenyl]propan-2-amine](/img/structure/B15315859.png)

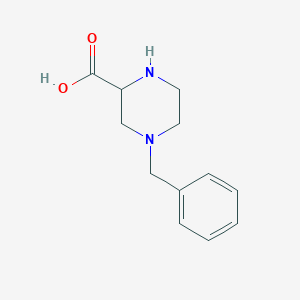
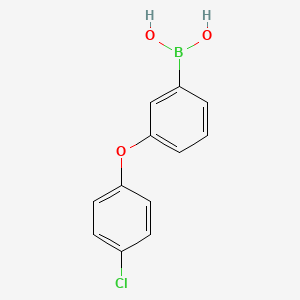
![{9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}methanolhydrochloride](/img/structure/B15315879.png)
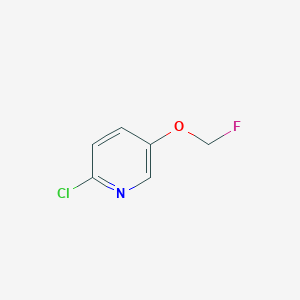
![2-{1-[2-(1H-1,2,3,4-tetrazol-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminedihydrochloride](/img/structure/B15315891.png)
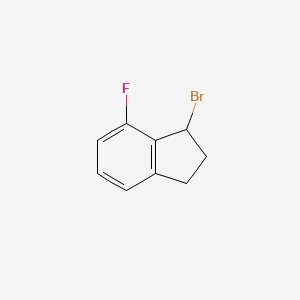

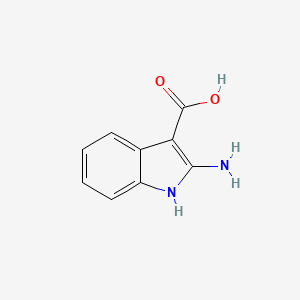

![1-{1-[4-(Diethylamino)phenyl]cyclopropyl}ethan-1-ol](/img/structure/B15315918.png)
